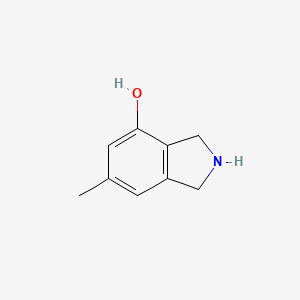
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a hydroxy group attached to a 2-methylpropan-2-yl group, and a carboxamide group at the 3rd position of the pyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide typically involves the bromination of a pyridine derivative followed by the introduction of the hydroxy-2-methylpropan-2-yl group and the carboxamide group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent steps involve the use of protecting groups and deprotection strategies to introduce the hydroxy and carboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The carboxamide group can also interact with proteins, influencing their function and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
5-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with a fluorine atom instead of bromine.
5-iodo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide imparts unique chemical properties, such as higher reactivity in substitution reactions compared to its chloro and fluoro analogs. The bromine atom also influences the compound’s biological activity, making it a valuable molecule for research and development in various fields.
Eigenschaften
CAS-Nummer |
923276-95-3 |
|---|---|
Molekularformel |
C10H13BrN2O2 |
Molekulargewicht |
273.13 g/mol |
IUPAC-Name |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,6-14)13-9(15)7-3-8(11)5-12-4-7/h3-5,14H,6H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
ZUWAHMHZNVUCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)NC(=O)C1=CC(=CN=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14131616.png)
![2-(4-Methoxyphenyl)-3-(prop-1-EN-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14131618.png)


![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)

![Diethyl 1-[(trimethylsilyl)oxy]naphthalen-2-yl phosphate](/img/structure/B14131662.png)



![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)



